Dimethylberyllium

説明

Historical Trajectory and Evolution of Organoberyllium Chemistry

The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, has been instrumental in developing modern science and technology. wikipedia.orgsciltp.com While the organometallic chemistry of many elements has been extensively explored, the study of organoberyllium compounds has followed a more cautious and punctuated path. wikipedia.orgwikiwand.com

The history of organoberyllium chemistry began in the late 19th century. The first synthesis of an organoberyllium compound, dimethylberyllium, was reported by Lavroff in 1884. osti.gov This initial method involved heating beryllium metal with dimethylmercury (B1214916) in a sealed tube at approximately 130°C. osti.gov This approach, while foundational, had the disadvantage of yielding a product contaminated with mercury. osti.gov

Subsequent significant contributions came from the pioneering work of Henry Gilman and his contemporaries. In 1927, Gilman and Schulze developed a more practical synthesis by reacting beryllium chloride with a Grignard reagent, specifically methylmagnesium iodide, in diethyl ether. osti.goviucr.org This method, often referred to as the Grignard method, became a common route for preparing this compound. osti.gov However, a persistent issue with this synthesis was the difficulty in completely removing the ether solvent from the final product, as this compound forms a stable ether complex. osti.goviucr.org

Over the years, researchers have refined these early methods. For instance, refluxing dimethylmercury with beryllium metal under dry nitrogen was used to obtain an ether-free product, although mercury contamination remained a challenge. osti.gov The table below summarizes the key early synthetic routes to this compound.

| Synthesis Method | Reactants | Conditions | Key Feature/Disadvantage | Reference(s) |

| Lavroff Method | Beryllium metal, Dimethylmercury | Sealed tube, ~130°C | First reported synthesis; product contaminated with mercury. | osti.gov |

| Gilman & Schulze Method | Beryllium chloride, Methylmagnesium iodide | Diethyl ether, inert atmosphere | Widely used Grignard method; product forms a stable, difficult-to-remove ether complex. | osti.goviucr.orgthieme-connect.de |

| Coates, Glockling, & Buck | Beryllium metal, Dimethylmercury | Reflux under dry nitrogen | Yields ether-free product; mercury contamination persists. | osti.gov |

The exploration of organoberyllium chemistry has historically been hampered by significant challenges, which has led to it being one of the least studied non-radioactive elements. uga.edursc.orgresearchgate.net The foremost limitation is the extreme toxicity of beryllium and its compounds. wikipedia.orgrsc.orgresearchgate.netthieme-connect.de Inhalation of beryllium can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition, which necessitates stringent safety protocols and specialized handling facilities like gloveboxes and fume hoods. rsc.orgwho.intacs.org

Beyond its toxicity, the high reactivity of organoberyllium compounds like this compound presents another major hurdle. osti.gov this compound is spontaneously flammable in air and reacts violently with water. osti.gov This reactivity, coupled with its volatility, requires all manipulations to be performed under vacuum or in a meticulously maintained inert atmosphere. osti.gov These experimental difficulties have historically discouraged widespread investigation, limiting the field largely to academic research. uga.edunucleos.com The combination of toxicity and difficult handling has made the production of starting materials both dangerous and unreliable. rsc.org

Despite the long-standing challenges, the last two decades have witnessed a remarkable resurgence of interest in organoberyllium chemistry. rsc.orgresearchgate.netresearchgate.netresearchgate.net This revival has been fueled by several factors, including the development of advanced synthetic techniques and the use of sophisticated stabilizing ligands. rsc.orgresearchgate.net The advent and application of N-heterocyclic carbenes (NHCs) and other sterically demanding ligands have been particularly transformative. uga.edursc.orgresearchgate.net These ligands can stabilize highly reactive beryllium centers, allowing for the isolation and characterization of previously inaccessible molecules. uga.edunucleos.com

This renewed interest has led to significant breakthroughs that challenge conventional theories of structure and bonding. uga.edu Researchers have successfully synthesized and characterized unprecedented beryllium compounds, including:

Low-oxidation-state beryllium complexes: The isolation of compounds with beryllium in formal 0 or +1 oxidation states has opened new avenues in main group chemistry. rsc.orgnucleos.comresearchgate.netresearchgate.net

Beryllium-beryllium bonded species: The creation of molecules containing direct Be-Be bonds has been a notable achievement. rsc.orgresearchgate.net

Novel structural motifs: New coordination complexes and organometallic structures have been discovered, providing deeper insights into beryllium's unique chemical behavior. rsc.orgresearchgate.net

This modern era of research is shifting the perception of organoberyllium compounds from mere laboratory curiosities to valuable subjects for studying fundamental chemical principles. uga.edursc.orgresearchgate.net

Challenges and Perceived Limitations in Beryllium Organometallic Research

Significance of this compound as a Model Compound in Organometallic Chemistry

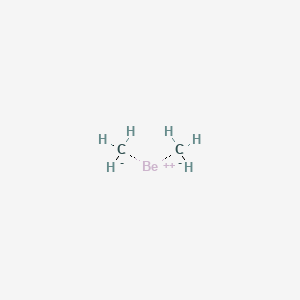

This compound holds a position of fundamental importance in organometallic chemistry, primarily due to its unique structure and bonding, which serves as a classic example of an electron-deficient molecule. iucr.orgaip.org Beryllium has fewer valence electrons than available valence orbitals, leading it to form electron-deficient bonds to maximize its coordination. iucr.org

In the solid state, this compound is not a simple monomer but exists as a polymeric chain. iucr.orgkvmwai.edu.in This structure features bridging methyl groups between beryllium atoms, forming three-center two-electron (3c-2e) bonds. iucr.orgjlu.edu.cn X-ray diffraction studies have provided detailed structural parameters for this polymeric arrangement. osti.goviucr.org

Structural Data for Polymeric this compound

| Parameter | Value | Reference(s) |

| Crystal System | Body-centered orthorhombic | osti.goviucr.org |

| Be-C Bond Distance (bridging) | 1.93 Å | osti.goviucr.org |

| C-Be-C Angle (in 4-membered ring) | 114° | iucr.org |

| Be-C-Be Angle (in 4-membered ring) | 66° | osti.goviucr.org |

This polymeric structure with electron-deficient bonding makes this compound a key model for understanding the chemistry of other electron-deficient compounds, such as trimethylaluminum (B3029685). iucr.org Its structure and reactivity have been a subject for theoretical and computational studies, providing insights into covalency and bonding in metal alkyls. jlu.edu.cn

Furthermore, this compound is a crucial starting material for the synthesis of other important beryllium compounds. thieme-connect.denucleos.com For example, it is used in the preparation of:

Beryllium hydride (BeH₂): Through reaction with lithium aluminum hydride or by pyrolysis. thieme-connect.degoogle.com

Methylberyllium borohydride (B1222165): By reacting with diborane (B8814927). thieme-connect.de

Organo-beryllium complexes: It serves as a precursor for creating more complex organometallic structures, such as those involving tris(pyrazolyl)borate ligands. rsc.orgresearchgate.net

Its role as a foundational molecule for both structural theory and synthetic application cements the significance of this compound in the continuing evolution of organometallic chemistry. iucr.orgthieme-connect.dekvmwai.edu.in

Structure

2D Structure

特性

IUPAC Name |

beryllium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGFPOASROGREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[CH3-].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Be | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

39.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-63-8 | |

| Record name | Dimethylberyllium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLBERYLLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Isolation Techniques

Transmetallation Routes for Dimethylberyllium Synthesis

Transmetallation, a reaction involving the transfer of ligands from one metal to another, stands as a primary and versatile method for synthesizing organoberyllium compounds. psgcas.ac.inwikipedia.org This approach is favored for its efficiency in forming the beryllium-carbon bond.

Grignard Reagent-Mediated Pathways

The reaction of beryllium halides with Grignard reagents is a widely utilized method for preparing dialkylberyllium compounds. thieme-connect.de Specifically, this compound can be synthesized by reacting beryllium chloride (BeCl₂) with a methylmagnesium halide, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr), typically in a diethyl ether solvent. osti.gov

The general reaction is as follows: BeCl₂ + 2 CH₃MgX → (CH₃)₂Be + 2 MgXCl (where X = I, Br) kvmwai.edu.in

This method, first reported by Gilman and Schulze in 1927, involves the addition of beryllium chloride, either as a dry powder or an ether solution, to the Grignard reagent under an inert atmosphere. osti.gov While adding BeCl₂ as a powder simplifies the process, it has been observed to result in halogen contamination of the final product. osti.gov The this compound product is often coordinated with the ether solvent, forming a complex. nasa.gov The recovery of this compound from the reaction mixture can be achieved through techniques like vacuum distillation. nasa.gov However, obtaining completely ether-free this compound through this method can be challenging, as the ether is often co-distilled with the product. thieme-connect.de

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Reactants | Solvent | Key Conditions | Product |

|---|---|---|---|

| Beryllium Chloride (BeCl₂) | Diethyl Ether | Inert atmosphere | This compound-ether complex |

| Methylmagnesium Iodide (CH₃MgI) |

Data derived from multiple sources. osti.govthieme-connect.de

Alkyl Lithium Reagent Methodologies

Similar to Grignard reagents, alkyllithium reagents, such as methyllithium (B1224462) (CH₃Li), can be employed to synthesize this compound. The reaction proceeds via a metathesis reaction where the alkyl groups are transferred from lithium to beryllium. kvmwai.edu.in

The reaction is represented as: BeCl₂ + 2 CH₃Li → (CH₃)₂Be + 2 LiCl ontosight.airrbdavc.org

This reaction is also conducted in an ether solvent. kvmwai.edu.inontosight.ai A significant drawback of this method is the difficulty in completely separating the this compound product from the ether solvent, with which it forms a stable complex. kvmwai.edu.in

Alternative Synthetic Approaches (e.g., Dimethylmercury (B1214916) Reactants)

An alternative, and historically significant, method for preparing this compound involves the reaction of beryllium metal with dimethylmercury ((CH₃)₂Hg). osti.govwikipedia.org This method, first reported by Lavroff in 1884, is advantageous for producing an ether-free product. osti.govthieme-connect.de

The reaction is: Be + (CH₃)₂Hg → (CH₃)₂Be + Hg psgcas.ac.inkvmwai.edu.in

This reaction is typically carried out by heating beryllium metal with dimethylmercury in a sealed tube at temperatures between 110°C and 130°C. osti.govkvmwai.edu.in A variation involves refluxing dimethylmercury with beryllium metal under dry nitrogen. osti.gov While this method yields a product free of ether, it is often contaminated with mercury. osti.gov The separation of mercury from the this compound can be achieved by stirring the mixture in benzene (B151609) or through sublimation. thieme-connect.de

Rigorous Experimental Protocols for Synthesis and Handling

The highly reactive nature of this compound necessitates the use of stringent experimental protocols to prevent its decomposition and ensure safety. osti.gov

Inert Atmosphere and Schlenk Line Techniques

Due to its extreme sensitivity to air and moisture, all manipulations involving this compound must be performed under a vacuum or in an inert atmosphere, such as dry nitrogen or argon. osti.govchemistryviews.org Schlenk line techniques are indispensable for these operations. chemistryviews.orgresearchgate.netschlenklinesurvivalguide.com A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and its subsequent refilling with an inert gas. wikipedia.orgwikipedia.org This process, often repeated multiple times, ensures the rigorous exclusion of atmospheric components that would otherwise react with the compound. wikipedia.org Glassware is typically oven-dried or flame-dried before use to remove any adsorbed water. wikipedia.org Transfers of liquids and solutions are carried out using techniques like cannula transfer, which employs a thin tube to move liquids between sealed vessels under inert gas pressure or vacuum. wikipedia.orgwikipedia.org For intricate solid manipulations, a glovebox with an inert atmosphere is often preferred. researchgate.net

Advanced Purification and Contaminant Removal Strategies

Purification of this compound is crucial to obtain a product suitable for further reactions or characterization. Sublimation is a key technique for purifying solid this compound. osti.govcore.ac.ukchemistryviews.org This process separates the volatile this compound from non-volatile impurities like excess beryllium metal or salts. osti.gov

When the dimethylmercury synthesis route is used, removing mercury contamination is a primary concern. One effective method involves a multi-step sublimation process. The initial sublimate, containing both this compound and mercury, is collected. This mixture is then gently heated (e.g., in an oil bath at 65°C), taking advantage of the fact that mercury is more volatile than this compound under these conditions. osti.gov The mercury vapor can be trapped by passing it over gold foil, which forms an amalgam. osti.gov This process can be repeated several times to achieve a high-purity, crystalline this compound product. osti.gov For preparations where ether presence is acceptable, leaching the reaction products with dry ether followed by filtration and sublimation is another purification strategy. osti.gov

Structural Elucidation and Bonding Theory in Dimethylberyllium

Polymeric and Monomeric Forms: Comparative Structural Analysis

Dimethylberyllium exists in two distinct forms depending on its physical state: a polymeric chain in the solid state and a discrete monomer in the gas phase. This dual nature highlights the drive of the beryllium atom to alleviate its inherent electron deficiency. kvmwai.edu.in

In the solid state, this compound adopts a polymeric chain structure, a feature confirmed by X-ray diffraction studies. kvmwai.edu.inosti.gov This structure is analogous to that of solid beryllium chloride (BeCl₂) and silicon disulfide (SiS₂). kvmwai.edu.inosti.govaip.org The beryllium atoms are tetrahedrally coordinated, bridged by methyl groups. kvmwai.edu.in This arrangement is a direct consequence of the electron-deficient nature of the beryllium atom. In a hypothetical monomeric Be(CH₃)₂ unit, the beryllium atom would only have four valence electrons, falling short of the stable octet. To compensate, the methyl groups of adjacent Be(CH₃)₂ units act as bridging ligands, where a single carbon atom is bonded to two beryllium atoms simultaneously.

This bridging is facilitated by the formation of three-center-two-electron (3c-2e) bonds. kvmwai.edu.in In this type of bond, a pair of electrons is delocalized over three atoms (one carbon and two beryllium atoms), creating a stable link that extends the structure into a one-dimensional polymer. kvmwai.edu.inquora.com The Be-C bond length in these bridging bonds is approximately 1.93 Å. osti.gov The C-Be-C angle within the resulting four-membered Be-C-Be-C ring is greater than the ideal tetrahedral angle, while the Be-C-Be angle is significantly acute at about 66°. osti.gov The polymeric structure effectively increases the coordination number of beryllium to four, satisfying its electronic requirements. wikipedia.org

In the vapor phase, the thermal energy is sufficient to overcome the energy of the 3c-2e bonds that hold the polymer together. As a result, this compound exists as a linear monomeric molecule with a C-Be-C arrangement. In this gaseous form, the beryllium atom is sp-hybridized, forming two sigma bonds with the carbon atoms of the methyl groups. atamanchemicals.com The Be-C bond distance in the monomer is reported to be 170 pm (1.70 Å). This linear geometry results in a coordinatively unsaturated beryllium center with only two coordinate bonds, a classic example of an electron-deficient compound in the gas phase. quora.com

Solid-State Polymeric Chain Architecture: Evidence of Three-Center-Two-Electron (3c-2e) Bonds

Theoretical Descriptions of Electron Deficiency in Be-C Bonds

The bonding in this compound is a prime example of electron deficiency, a concept central to the chemistry of elements like beryllium and boron. kvmwai.edu.in In the polymeric solid, the beryllium atom utilizes its available valence orbitals to form bonds with four bridging methyl groups. The formation of 3c-2e bonds is a key mechanism to explain the stability of this structure despite the insufficient number of valence electrons for conventional two-center-two-electron (2c-2e) bonds. kvmwai.edu.inquora.com

Theoretically, the formation of the 3c-2e bond can be visualized as the overlap of an sp³ hybrid orbital from each of the two beryllium atoms with an sp³ hybrid orbital from the bridging carbon atom. These three orbitals combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The two valence electrons occupy the bonding molecular orbital, creating a stable bond that extends over the three centers. kvmwai.edu.in This delocalized bonding model successfully accounts for the observed polymeric structure and the tetrahedral coordination of beryllium in the solid state. In the linear gas-phase monomer, the beryllium atom is sp-hybridized, leaving two empty p-orbitals, which makes it a strong Lewis acid. atamanchemicals.com

Coordination Environment and Valency of Beryllium Centers Across Different Phases

The coordination environment and effective valency of the beryllium center in this compound are phase-dependent.

Solid Phase: In the polymeric structure, each beryllium atom is tetrahedrally coordinated to four bridging methyl carbon atoms. kvmwai.edu.in This results in a coordination number of four for beryllium. wikipedia.org Although the formal oxidation state of beryllium is +2, its bonding capacity is fully utilized through the formation of four partial bonds within the 3c-2e network.

Gas Phase: In the monomeric form, the beryllium atom is two-coordinate, bonded to two carbon atoms in a linear fashion. This low coordination number is a direct reflection of its existence as a simple, discrete molecule in the gas phase. The valency of beryllium remains +2, but it is coordinatively unsaturated, which explains its high reactivity and Lewis acidic character. atamanchemicals.com

The ability of beryllium to adopt different coordination numbers in different phases is a testament to its efforts to achieve electronic stability. The polymeric structure represents a more stable electronic configuration, which is favored in the condensed phase, while the monomeric form is present when sufficient thermal energy is available to break the bridging bonds.

Comparative Structural and Bonding Insights with Analogous Organometallic Compounds

A comparative analysis of this compound with other Group 2 organometallic compounds provides valuable insights into the influence of the metal's size and electronegativity on the resulting structures.

Dimethylmagnesium (Mg(CH₃)₂): Dimethylmagnesium adopts the same polymeric chain structure as this compound in the solid state. wikipedia.orgnucleos.comwikipedia.org X-ray crystallography has shown that it consists of tetrahedral magnesium centers bridged by methyl groups, with Mg-C distances of 224 pm. wikipedia.org This structural similarity highlights a common strategy employed by electron-deficient Group 2 metals to achieve electronic saturation.

Diethylberyllium (B3343575) (Be(C₂H₅)₂): Unlike the polymeric structure of this compound, diethylberyllium is dimeric in the solid state. The larger steric bulk of the ethyl groups compared to methyl groups prevents the formation of an extended polymeric chain. scispace.com This illustrates how the size of the alkyl substituent can significantly influence the degree of polymerization in organoberyllium compounds.

Diethylmagnesium (Mg(C₂H₅)₂): In contrast to diethylberyllium, diethylmagnesium maintains a linear polymeric structure similar to dimethylmagnesium. wikipedia.orgwikipedia.org The larger atomic radius of magnesium compared to beryllium can accommodate the bulkier ethyl groups without disrupting the polymeric chain. This highlights the significant role of the metallic atom's size in determining the structure of these organometallic compounds. wikipedia.org

Table of Structural Data

| Compound | Phase | Structure Type | Metal Coordination Number | Key Bond Distances |

| This compound | Solid | Polymeric Chain | 4 | Be-C: ~1.93 Å osti.gov |

| Gas | Monomer | 2 | Be-C: 1.70 Å | |

| Dimethylmagnesium | Solid | Polymeric Chain | 4 | Mg-C: 2.24 Å wikipedia.org |

| Diethylberyllium | Solid | Dimer | 3 (bridging) | - |

| Diethylmagnesium | Solid | Polymeric Chain | 4 | - |

Group 13 Organometallics (e.g., Trimethylaluminum)

A significant comparison for understanding the bonding in this compound is found with trimethylaluminum (B3029685) (Al(CH₃)₃), an organometallic compound from Group 13. Both compounds are classic examples of electron-deficient molecules. iastate.edu Like this compound, trimethylaluminum seeks to satisfy the coordination environment of the metal center by forming bridges with methyl groups. iastate.edu However, a key structural difference exists between them: solid this compound forms infinite polymeric chains, whereas trimethylaluminum exists as a dimer, Al₂(CH₃)₆. slideshare.netiastate.edu

In the trimethylaluminum dimer, two aluminum atoms are bridged by two methyl groups, with the remaining four methyl groups in terminal positions. This creates a four-membered Al-C-Al-C ring, similar to the rings found in the this compound polymer. The bonding within this bridge is also described as a 3c-2e electron-deficient bond. iastate.edu The preference of this compound for a long-chain polymer versus the dimeric structure of trimethylaluminum highlights subtle differences in the bonding preferences and atomic sizes of beryllium and aluminum. slideshare.net

The structural analogy is quite close in terms of the local coordination environment. In both structures, the metal atoms are surrounded by four methyl groups in a distorted tetrahedral arrangement. The bond angles within the bridges also show similarities, reflecting the constraints of the four-membered ring. iastate.edu

Interactive Data Table: Comparison of this compound and Trimethylaluminum

| Feature | This compound ((CH₃)₂Be) | Trimethylaluminum (Al(CH₃)₃) | Reference |

| State of Aggregation (Solid) | Polymeric Chain | Dimer (Al₂(CH₃)₆) | slideshare.netiastate.edu |

| Bonding Type | Electron-deficient (3c-2e) | Electron-deficient (3c-2e) | iastate.edu |

| Metal Coordination | Tetrahedral (to 4 C atoms) | Tetrahedral (to 4 C atoms) | aip.orgiastate.edu |

| Bridge Angle (M-C-M) | 66° (Be-C-Be) | ~75° (Al-C-Al) | iucr.org |

| M-C Bond Length (bridging) | 1.93 Å | 2.14 Å | iucr.orgosti.gov |

Diagonal Relationship Considerations

The striking similarities between the chemistry of beryllium and aluminum, including their organometallic derivatives, are explained by the diagonal relationship in the periodic table. uobabylon.edu.iqwikipedia.orgscienceinfo.com This relationship exists between certain pairs of diagonally adjacent elements in the second and third periods, such as lithium and magnesium, boron and silicon, and beryllium and aluminum. wikipedia.org

The diagonal relationship arises because moving one step across a period and one step down a group results in opposing effects on atomic properties that partially cancel each other out. wikipedia.org Specifically, beryllium and aluminum have similar electronegativity values (Be: 1.57, Al: 1.61 on the Pauling scale) and a comparable charge-to-radius ratio for their ions. uobabylon.edu.iqscienceinfo.com

This resemblance leads to several shared chemical characteristics:

Formation of Covalent Compounds: Both beryllium and aluminum have a strong tendency to form compounds with significant covalent character, as the difference in electronegativity with elements like carbon is not large enough for purely ionic bonding. uobabylon.edu.iqquora.com Their organometallic compounds are prime examples.

Lewis Acidity: The halides of both elements, such as BeCl₂ and AlCl₃, are electron-deficient and act as potent Lewis acids, often used as catalysts in Friedel-Crafts reactions. quora.comaakash.ac.in

Polymeric and Bridged Structures: Both elements form halides and organometallic compounds that feature polymeric or bridged structures to alleviate their electron deficiency. slideshare.netaakash.ac.in The polymeric nature of this compound and the dimeric nature of trimethylaluminum are direct consequences of this shared tendency. slideshare.net

Therefore, the diagonal relationship provides a fundamental framework for understanding why this compound and trimethylaluminum, despite belonging to different groups, exhibit such analogous behavior in forming electron-deficient, bridged structures. quora.com

Reactivity Profiles and Mechanistic Investigations of Dimethylberyllium

Beryllium-Carbon Bond Reactivity and General Chemical Transformations

The reactivity of the beryllium-carbon (Be-C) bond in dimethylberyllium is characterized by its covalent and electron-deficient nature. In the solid state, this compound exists as a polymeric structure with bridging methyl groups, forming three-center-two-electron (3c-2e) bonds. This electron deficiency at the beryllium center makes it a strong Lewis acid and influences its reaction pathways. The Be-C bond is polar, with a partial negative charge on the carbon atom, rendering it susceptible to attack by electrophiles, while the beryllium atom is the site for nucleophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the beryllium center of this compound is a plausible, though not extensively documented, reaction pathway. In principle, a nucleophile can attack the electrophilic beryllium atom, leading to the displacement of a methyl group. These reactions would likely proceed through a mechanism analogous to the well-established SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution) pathways observed in carbon-centered substitutions. wikipedia.org

In a hypothetical SN2-type reaction, a nucleophile would attack the beryllium center, forming a transient, higher-coordinate intermediate or transition state, followed by the departure of a methyl anion or a related species. The feasibility of this pathway would be influenced by the steric hindrance around the beryllium atom and the strength of the incoming nucleophile.

Alternatively, a dissociative SN1-type mechanism could be envisioned, where a methyl group first dissociates to form a transient [CH₃Be]⁺ cation, which then reacts with the nucleophile. However, given the high reactivity of such a cationic beryllium species, this pathway is generally considered less likely under typical conditions.

While specific examples of simple nucleophilic substitution on this compound by common nucleophiles are not prevalent in the reviewed literature, related metathesis reactions with organolithium and Grignard reagents are well-known methods for the synthesis of other organoberyllium compounds. sensitiva.fi These reactions can be viewed as a form of nucleophilic substitution at the beryllium center. For instance, the reaction of beryllocene with anionic aluminum or gallium nucleophiles leads to the displacement of a cyclopentadienyl (B1206354) ligand, demonstrating the susceptibility of beryllium complexes to nucleophilic attack. acs.org

Oxidative Addition Pathways

Oxidative addition is a fundamental reaction in organometallic chemistry, typically involving the addition of a molecule to a metal center, leading to an increase in both the coordination number and the formal oxidation state of the metal. libretexts.orguvic.ca For a main group element like beryllium, which is strongly electropositive and has a stable +2 oxidation state, classical oxidative addition is not a characteristic reaction pathway.

The process of oxidative addition requires the metal center to be electron-rich enough to donate electrons into the σ* orbital of the incoming molecule (e.g., H₂, R-X), facilitating bond cleavage. uvic.ca this compound, with its electron-deficient beryllium center, does not fit this profile. There are no documented examples in the searched literature of this compound undergoing a formal oxidative addition reaction where the oxidation state of beryllium increases from +2 to +4.

Theoretical studies on related systems, such as the insertion of a carbene-like metal fragment into a chemical bond, provide some conceptual parallels. However, these are distinct from the typical oxidative addition reactions seen with transition metals. The high energy required to oxidize Be(II) to Be(IV) makes this pathway energetically unfavorable. Therefore, while oxidative addition is a critical concept in the reactivity of many organometallic compounds, it is not a recognized pathway for the chemical transformations of this compound.

Interactions with Small Molecules

This compound exhibits significant reactivity towards various small molecules, driven by the Lewis acidity of the beryllium center and the nucleophilicity of the methyl groups. These interactions have been the subject of both experimental and computational investigations.

Carboxylation Reactions with Carbon Dioxide: Energetics and Proposed Mechanisms

The proposed mechanism involves the initial formation of a Lewis acid-base adduct between the beryllium center and one of the oxygen atoms of CO₂. This is followed by the migratory insertion of CO₂ into a Be-C bond. This process occurs for both methyl groups, ultimately leading to the formation of beryllium acetate, Be(O₂CCH₃)₂.

| Reaction Stage | Reactants | Products | Calculated Enthalpy Change (ΔH) | Reference |

| First Carboxylation | Me₂Be + CO₂ | MeBe(O₂CMe) | Highly Exothermic | acs.org |

| Second Carboxylation | MeBe(O₂CMe) + CO₂ | Be(O₂CMe)₂ | Exothermic | acs.org |

| Overall Reaction | Me₂Be + 2CO₂ | Be(O₂CMe)₂ | Strongly Exothermic | acs.orgosti.gov |

Table 1: Energetic profile of the gas-phase carboxylation of this compound.

Hydride Transfer and Borohydride (B1222165) Formation with Boranes

The reaction of this compound with diborane (B8814927) (B₂H₆) is a well-established route for the synthesis of beryllium borohydrides. This reaction proceeds through a series of steps involving hydride transfer and the formation of mixed methyl-borohydride species.

The formation of these beryllium borohydride compounds highlights the facility of hydride transfer from borane (B79455) to the beryllium center, with the concurrent transfer of a methyl group from beryllium to boron, although the precise mechanism of these exchange processes is complex.

Lewis Acidity and Adduct Formation with Donor Ligands

This compound exhibits significant Lewis acidity due to the electron-deficient nature of the beryllium center. This acidity drives its reactivity towards Lewis bases, forming adducts to satisfy its electronic requirements.

This compound readily forms stable adducts with a variety of Lewis bases, including phosphines, amines, and ethers. osti.gov The formation of these adducts is a result of the donation of a lone pair of electrons from the donor atom (P, N, or O) to the vacant p-orbitals of the beryllium atom. The resulting complexes typically exhibit a tetrahedral geometry around the beryllium center.

Early studies demonstrated the formation of 1:1 and 2:1 adducts between this compound and bases like trimethylamine (B31210), trimethylphosphine (B1194731), and dimethyl ether. datapdf.com For instance, with trimethylamine, both a 1:1 adduct, (CH₃)₂Be·N(CH₃)₃, and a 2:1 adduct, (CH₃)₂Be·2N(CH₃)₃, have been identified. datapdf.com The stability of these adducts can be influenced by the nature of the Lewis base. For example, this compound forms adducts with trimethylamine and trimethylphosphine but not with the softer bases trimethylarsine (B50810) or dimethyl sulfide (B99878) under similar conditions. osti.gov

Nuclear Magnetic Resonance (NMR) studies of this compound in dimethyl sulfide solution revealed the existence of equilibria between different adduct species. datapdf.com Specifically, an equilibrium between a 1:1 adduct and a 2:1 adduct, as well as an equilibrium involving polymeric chains of this compound solvated by dimethyl sulfide, were reported. datapdf.com The enthalpy of formation for the 2:1 adduct from the 1:1 adduct was found to be -3.23 kcal/mol, while the enthalpy for the formation of the polymeric species was -9 kcal/mol. datapdf.com

More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing organometallic species, including those of beryllium. researchgate.netwikipedia.org NHCs are strong σ-donors and have been shown to form stable, often structurally characterizable, adducts with this compound. researchgate.netacs.org These adducts are of significant interest as they provide a platform to study the fundamental bonding and reactivity of organoberyllium compounds. researchgate.net For example, a stable three-coordinate this compound species coordinated by the bulky NHC ligand 1,3-bis(2,4,6-trimethylphenyl)-imidazol-2-ylidene (IMes) has been synthesized and characterized. acs.org The strong electron-donating ability of NHCs can lead to unique reactivity, including ligand-induced transformations. researchgate.net

The table below summarizes the types of adducts formed between this compound and various Lewis bases.

The formation and stability of this compound adducts are governed by a delicate interplay of steric and electronic factors. libretexts.orgtdl.org

Electronic Factors: The inherent Lewis acidity of the beryllium center is the primary electronic driver for adduct formation. The strength of the Lewis base, or its ability to donate an electron pair, plays a crucial role. Stronger σ-donors generally form more stable adducts. sparkl.me For example, the donor power towards gallium hydride, a related Lewis acid, follows the order Me₂HN > Me₃N > Me₃P > Me₂PH. rsc.org This trend, with some variations, can be extended to this compound. The observation that this compound forms adducts with amines and phosphines but not with the corresponding arsine and sulfide analogues suggests that the hardness of the Lewis base is also a significant factor. osti.gov

Steric Factors: The size of both the Lewis base and the substituents on the beryllium atom can significantly impact adduct formation. libretexts.org Bulky substituents on either the acid or the base can hinder the approach of the donor and acceptor, a phenomenon known as F-strain (front strain). libretexts.org This steric repulsion can weaken or even prevent adduct formation. For instance, while trimethylamine readily forms adducts with this compound, more sterically demanding amines might show a reduced tendency to coordinate. osti.gov The use of sterically encumbered ligands has been a key strategy in stabilizing unusual coordination numbers and reactive species in organoberyllium chemistry. researchgate.net In the context of NHC adducts, the steric bulk of the substituents on the NHC ring can be tailored to control the coordination environment around the beryllium center and influence the subsequent reactivity of the complex. researchgate.net

The interplay between these factors is critical. A bulky but strongly basic ligand might still form a stable adduct if the electronic stabilization outweighs the steric repulsion. Conversely, a sterically unhindered but weakly basic ligand may not form a stable adduct. Computational studies have become an invaluable tool for dissecting these contributions and predicting the stability and structure of Lewis acid-base adducts. tdl.org

Stability and Structural Aspects of Lewis Base Adducts (e.g., with Phosphines, Amines, Ethers, N-Heterocyclic Carbenes)

Bond Activation Processes in Organoberyllium Chemistry

The reactivity of this compound and its derivatives extends beyond simple adduct formation to include the activation of otherwise inert chemical bonds. This area of research is driven by the potential for beryllium complexes to mimic the reactivity of transition metals in stoichiometric and potentially catalytic transformations.

Computational studies have explored the potential of beryllium species to activate carbon-halogen (C-X) bonds. While specific computational studies on this compound activating C-X bonds are not extensively detailed in the provided results, the principles of C-X bond activation by main group elements provide a framework for understanding this potential reactivity. Such activation can proceed through mechanisms like oxidative addition or nucleophilic attack. Given the electropositive nature of beryllium, a plausible pathway would involve the beryllium center acting as a nucleophile or the entire organoberyllium complex facilitating a concerted process.

The concept of "metallomimetic chemistry," where main-group elements exhibit reactivity patterns similar to transition metals, is relevant here. nih.gov Boron, beryllium's neighbor in the periodic table, has been shown to engage in such reactivity. nih.gov The activation of C-X bonds is a hallmark of transition metal chemistry, and exploring this reactivity with beryllium compounds is a frontier in main-group chemistry. The high Lewis acidity of beryllium compounds can also play a role, potentially activating the C-X bond by coordinating to the halogen atom, thereby facilitating its cleavage.

The activation of C-H bonds, which are generally unreactive, is a significant challenge in chemistry. mt.comrutgers.edu There is growing interest in the ability of main-group compounds to mediate C-H activation. For organoberyllium compounds, a key example involves the reaction of an NHC-stabilized this compound complex with phenylsilane (B129415). researchgate.net This reaction leads to the formation of a methylhydrido derivative, demonstrating the cleavage of a Si-H bond and the formation of a Be-H bond. While not a direct C-H activation, it highlights the potential for such transformations.

Computational studies suggest that attempts to form a dihydride species from this methylhydrido complex can lead to C-H activation within the NHC ligand itself. researchgate.net This process involves the transfer of a hydride to the carbene carbon of the NHC, resulting in the ring-opening of the ligand. researchgate.net This ligand-induced C-H activation underscores the intricate role the supporting ligand can play in dictating the reactivity of the beryllium center. The mechanisms for C-H activation often involve pathways such as oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation. researchgate.netresearchgate.net For a highly electropositive element like beryllium, a sigma-bond metathesis pathway, involving a four-centered transition state, is a likely mechanism for C-H bond activation.

N-Heterocyclic carbenes (NHCs) are not merely spectator ligands in organoberyllium chemistry; they can actively participate in and induce reactivity. researchgate.netnih.gov As mentioned previously, the attempted synthesis of a beryllium dihydride from an NHC-stabilized methylberyllium hydride precursor resulted in the ring-opening of the NHC ligand. researchgate.netnih.gov

The proposed mechanism for this transformation involves a series of steps initiated by the high reactivity of the transient beryllium hydride species. researchgate.net A hydride ligand is believed to attack the electrophilic carbene carbon of the NHC ligand. This nucleophilic attack leads to the cleavage of one of the C-N bonds within the heterocyclic ring, effectively opening the ring and forming a new beryllium-nitrogen bond. researchgate.netnih.gov This process transforms the NHC ligand into a new type of anionic, open-chain ligand coordinated to the beryllium center.

This type of ligand-induced reactivity highlights the non-innocent character of NHC ligands in certain chemical environments. The strong σ-donation from the NHC to the beryllium center can, under appropriate conditions, trigger a cascade of bond-breaking and bond-forming events within the ligand itself. This reactivity is not unique to beryllium systems and has been observed with other reactive metal centers, but it provides a fascinating insight into the complex interplay between a metal and its supporting ligand framework. researchgate.net

Carbon-Hydrogen (C-H) Bond Activation Pathways

Carbometallation and Polymerization Catalysis Mechanisms

The application of organoberyllium compounds, including this compound, in catalysis has been a subject of investigation, particularly in the realms of polymerization and carbometallation. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, broader research provides insight into its catalytic potential and the fundamental processes involved.

This compound and other dialkylberyllium compounds are cited as catalysts for the polymerization of olefins. lookchem.comgoogle.com.pg The polymerization process involves the reaction of beryllium-hydride compounds with polyalkenyl compounds. google.com.pg The reactivity in these polymerizations is influenced by the structure of the ethylenic groups in the monomer. google.com.pg For instance, vinyl groups polymerize more rapidly than more substituted ethylenic groups, which may require higher temperatures and longer reaction times. google.com.pg

Carbometallation, a reaction involving the addition of a carbon-metal bond across a carbon-carbon π-bond, is a fundamental step in many polymerization processes. wikipedia.org The general mechanism for carbometallation reactions typically proceeds through several key steps:

Oxidative Addition: The metal center reacts with an organometallic reagent. numberanalytics.com

Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal center. numberanalytics.com

Insertion: The coordinated substrate inserts into the metal-carbon bond, forming a new carbon-carbon bond and a new carbon-metal bond. wikipedia.orgnumberanalytics.com

Reductive Elimination: The final product is released, regenerating the metal catalyst. numberanalytics.com

Computational studies have explored the feasibility of "carboberyllation," the carbometallation reaction using organoberyllium compounds. researchgate.net These studies indicate that the energy barriers for reactions between dialkylberyllium (BeR₂) and alkynes are significantly lower than those for corresponding reactions with organomagnesium compounds (MgR₂). researchgate.net A key finding is that, unlike carboboration reactions with BR₃, organoberyllium compounds favor a 1,2-addition mechanism over a 1,1-addition. researchgate.net Theoretical calculations suggest that the reaction between diphenylberyllium (B14698966) and alkynes presents a promising avenue for the first experimental realization of carboberyllation. researchgate.net

Reactivity of Low Oxidation State Beryllium Complexes (Be(0) and Be(I))

The chemistry of beryllium has historically been dominated by its +2 oxidation state, owing to its high charge density and strong Lewis acidity. nih.gov However, recent advances have led to the synthesis and characterization of novel complexes featuring beryllium in formal low oxidation states, specifically Be(0) and Be(I), unveiling unprecedented reactivity. nih.govsioc-journal.cn

Beryllium(0) Complexes

A significant breakthrough in low-valent beryllium chemistry was the synthesis of a stable, neutral Be(0) complex. researchgate.netnih.gov Researchers successfully synthesized a unique complex containing a hetero-bimetallic Mg–Be bond, formulated as (DIPePBDI)MgBeCp (where DIPePBDI* = HC[(tBu)C=N(DIPeP)]₂ and Cp* = pentamethylcyclopentadienyl). researchgate.netnih.govchemistryviews.org This compound was synthesized by reacting the dinuclear magnesium complex [(DIPePBDI)MgNa]₂ with CpBeCl. chemistryviews.org

The electronic structure of this complex is notable for its Mgδ+–Beδ– bond polarization, as indicated by Natural Population Analysis (NPA), which shows fragment charges of +0.27 on the (DIPePBDI)Mg fragment and -0.27 on the BeCp fragment. researchgate.netnih.gov This charge distribution, along with a very low NPA charge on the beryllium atom itself (+0.62) compared to magnesium (+1.21) and a distinctive upfield ⁹Be NMR signal, supports the assignment of a formal Mg(II)–Be(0) oxidation state. researchgate.netnih.gov

Despite its high sensitivity to air and moisture, the (DIPePBDI)MgBeCp complex is remarkably thermally stable. researchgate.netchemistryviews.org Its reactivity is, however, somewhat limited, which is attributed to the significant steric protection afforded by the bulky ligands. researchgate.netnih.gov

| Reagent | Reactivity with (DIPePBDI)MgBeCp | Reference |

|---|---|---|

| H₂ | Unreactive | researchgate.netnih.gov |

| CO | Unreactive | researchgate.netnih.gov |

| N₂ | Unreactive | researchgate.netnih.gov |

| Cyclohexene | Unreactive | researchgate.netnih.gov |

| Carbodiimide | Unreactive | researchgate.netnih.gov |

| Benzophenone | Reactive | researchgate.netnih.gov |

| Azobenzene | Reactive | researchgate.netnih.gov |

| Phenylacetylene | Reactive | researchgate.netnih.gov |

| CO₂ | Reactive | researchgate.netnih.gov |

| CS₂ | Reactive | researchgate.netnih.gov |

| 1-Adamantyl Azide | Reactive (Reductive coupling and insertion) | nih.gov |

Beryllium(I) Complexes and Nucleophilic Reactivity

Evidence for Be(I) species and compounds exhibiting reactivity characteristic of low-valent beryllium has also emerged. The investigation of diberyllocene (CpBeBeCp), a stable complex with a Be–Be bond, has led to the synthesis of related derivatives. researchgate.net One such complex, [K{(HCDippN)₂BO}₂]BeBeCp, is suggested by quantum chemical calculations to be a mixed-oxidation state Be(0)/Be(II) species due to the polarized nature of its Be-Be bond. researchgate.net

Furthermore, a beryllium–aluminyl complex has been synthesized that displays nucleophilic behavior at the beryllium center, a reactivity pattern previously unknown for this element. nih.gov Quantum chemical calculations for this complex revealed a lower calculated positive charge at the beryllium center compared to the adjacent aluminum atom. nih.gov This charge distribution is consistent with its observed reactivity towards N,N′-diisopropylcarbodiimide, where the beryllium atom acts as a nucleophile, attacking the electrophilic carbon of the carbodiimide. nih.gov While formally Be(II), this nucleophilic character is a hallmark of low-valent metal centers, representing a significant shift in the known reactivity profile of beryllium. nih.gov There remains some debate, as analysis of multireference wavefunctions for some reported low-valent species suggests a strong diradical character with a beryllium oxidation state of +2 might be a more accurate description than a true donor-acceptor interaction involving Be(0). scispace.com

| Complex | Bond | Bond Length (Å) | Key Feature | Reference |

|---|---|---|---|---|

| (DIPePBDI)MgBeCp | Mg–Be | 2.469(4) | Represents a Be(0) complex with Mgδ+–Beδ– polarization. | researchgate.netnih.gov |

| Diberyllocene | Be–Be | - | A stable complex with a Be-Be bond, considered a Be(I) species. | researchgate.net |

| Beryllium–Aluminyl Complex | Be–Al | - | Exhibits nucleophilic reactivity at the Be center. | nih.gov |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for probing the local chemical environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. numberanalytics.combruker.com For organometallic compounds like dimethylberyllium, multinuclear NMR provides a direct look at the key atoms involved in its unique bonding. bruker.comwiley.com

The characterization of this compound and its adducts relies heavily on ¹H, ¹³C, and ⁹Be NMR spectroscopy. researchgate.net The chemical shifts observed in these spectra are highly sensitive to the coordination environment of the beryllium atom. rsc.org

⁹Be NMR: The ⁹Be nucleus is a quadrupolar nucleus, which can lead to broad resonance signals. However, for small, symmetric complexes, relatively sharp lines can be obtained. researchgate.net The chemical shift is particularly informative of the coordination number of the beryllium center. rsc.org For instance, neutral, four-coordinate organo-beryllium complexes typically exhibit ⁹Be chemical shifts between 4.76 and 7.18 ppm. rsc.org The specific chemical shift for this compound can vary depending on its aggregation state and the solvent environment.

¹H and ¹³C NMR: Proton and carbon NMR provide information about the organic framework of the molecule. intertek.com In solution, where this compound may exist as a monomer or in equilibrium with oligomeric species, these spectra can reveal the nature of the methyl groups. chegg.com Dynamic processes, such as the rapid exchange between terminal and bridging methyl groups in solution, can be studied by monitoring changes in the NMR spectra at different temperatures. libretexts.org This is analogous to studies on beryllocene, where ¹H NMR data indicated that all protons were equivalent even at low temperatures, suggesting a highly fluxional process. libretexts.org

Table 1: Illustrative NMR Spectroscopic Data for Organoberyllium Compounds

| Nucleus | Compound Type | Chemical Shift (δ) [ppm] | Remarks |

|---|---|---|---|

| ⁹Be | Neutral TpBe(R) complexes | 4.76 – 7.18 | Four-coordinate Be. Chemical shift is sensitive to the R group. rsc.org |

| ⁹Be | Cationic [TpBe(carbene)]⁺ complexes | 4.76 – 7.18 | No significant difference observed compared to neutral analogues, suggesting similar Be-C bond nature. rsc.org |

| ¹H | Beryllocene | - | All protons appear equivalent even at 163 K, indicating a fluxional molecule. libretexts.org |

| ¹³C | TpBe(R) and [TpBe(carbene)]⁺ | - | Used alongside ¹H and ⁹Be NMR to confirm structures and bonding. rsc.org |

To unravel the complex structures and dynamics of organometallic compounds, advanced NMR techniques are indispensable. numberanalytics.comunipg.it

In solution, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. numberanalytics.com For this compound, these techniques would be crucial for unequivocally assigning proton and carbon signals, especially in solution where mixtures of oligomers might exist. Other techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to differentiate between species of different sizes (e.g., monomer vs. polymer) in solution. numberanalytics.com

In the solid state, where this compound exists as a polymer, solid-state NMR (ssNMR) is particularly powerful. wiley.com Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP-MAS) are employed to overcome the spectral broadening observed in solids, allowing for high-resolution spectra to be obtained. nih.govemory.edu Since the molecular structure of this compound is drastically different in the solid phase compared to the gas phase, ssNMR is essential for studying the polymeric structure directly. chegg.comrsc.org It provides a means to probe the local environments of the distinct beryllium and carbon atoms within the polymer chain, which is information that is lost upon dissolution. rsc.org

1H, 13C, and 9Be NMR for Structural Elucidation and Dynamic Studies

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary; IR activity requires a change in the molecule's dipole moment during a vibration, while Raman activity requires a change in its polarizability. edinst.comnih.gov This provides a characteristic "fingerprint" for the molecule, allowing for the identification of functional groups and providing insight into bond strengths. uni-siegen.decrunchchemistry.co.uk

The assignment of the beryllium-carbon (Be-C) stretching mode is a key feature in the vibrational spectrum of this compound. In the vapor phase, where the compound is monomeric, the Be-C asymmetric stretching vibration has been assigned to a band around 1081 cm⁻¹. This frequency is influenced by the strength of the Be-C bond and the masses of the beryllium and carbon atoms. msu.edu

In general, stretching vibrations occur at higher frequencies (higher energy) than bending vibrations. uomustansiriyah.edu.iq The region below 1500 cm⁻¹ in an IR spectrum is often referred to as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole. crunchchemistry.co.uk For this compound, this region would contain the Be-C bending modes and other vibrations of the methyl groups. The vibrational spectra (IR and Raman) are expected to differ significantly between the linear monomer (gas phase) and the polymeric, bridged structure (solid state) due to the different symmetry and bonding environments in each phase. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Phase | Reference |

|---|---|---|---|---|

| ~1081 | Be-C Asymmetric Stretch | Infrared (IR) | Vapor (Monomer) | everand.com (Implied from similar systems) |

| <1500 | Fingerprint Region (Bending modes, etc.) | IR / Raman | All phases | crunchchemistry.co.uk |

Modern computational chemistry allows for the prediction of vibrational spectra using methods like Density Functional Theory (DFT). core.ac.uk These theoretical calculations provide vibrational frequencies and intensities that can be compared directly with experimental IR and Raman spectra. acs.org This correlation is a powerful tool for validating spectral assignments and supporting proposed structures.

For a molecule like this compound, theoretical calculations can be performed for both the monomeric and polymeric forms. By comparing the calculated spectra with the experimental data from the gas and solid phases, respectively, a definitive assignment of vibrational modes can be achieved. core.ac.uk Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors or using more advanced computational models that account for anharmonicity. core.ac.ukacs.org Such studies have been crucial in confirming the structures of related beryllium compounds like beryllium borohydride (B1222165) (Be(BH₄)₂) and beryllium halides. core.ac.ukacs.org

Assignment of Be-C Stretching Modes and Vibrational Fingerprints

X-ray Diffraction and Electron Diffraction Studies

Diffraction techniques are the most definitive methods for determining the precise three-dimensional arrangement of atoms in a molecule. intertek.comjeolusa.com X-ray diffraction is typically used for crystalline solids, while gas-phase electron diffraction is used to determine the structure of molecules in the vapor state. capes.gov.brrigaku.com

These methods have been fundamental in revealing the dual nature of this compound's structure. In the gas phase, electron diffraction studies show that this compound is a linear monomer with a C–Be–C bond angle of 180° and a Be-C bond length of approximately 170 pm. libretexts.org

In stark contrast, X-ray diffraction analysis of solid this compound reveals a polymeric, chain-like structure similar to that of solid beryllium chloride. dokumen.pubvedantu.comosti.gov In this structure, each beryllium atom is tetrahedrally coordinated to four methyl groups, and each methyl group bridges two beryllium atoms. This arrangement results from electron-deficient 3-center-2-electron (3c-2e) bonds. libretexts.orgdoubtnut.com The structure is body-centered orthorhombic, and key structural parameters have been determined. osti.gov The Be-C bond length in the polymer is elongated to 1.93 Å, and the Be-C-Be bridge angle is remarkably acute at only 66°. osti.gov

Table 3: Structural Parameters of this compound from Diffraction Studies

| Parameter | Atoms | Value | Phase | Technique | Reference |

|---|---|---|---|---|---|

| Structure | - | Linear Monomer | Gas | Electron Diffraction | libretexts.org |

| Structure | - | Polymeric Chain | Solid | X-ray Diffraction | libretexts.orgosti.gov |

| Be-C Bond Length | Be-C | ~170 pm (1.70 Å) | Gas | Electron Diffraction | libretexts.org |

| Be-C Bond Length | Be-C | 1.93 Å | Solid | X-ray Diffraction | osti.gov |

| Bond Angle | C-Be-C | 180° | Gas | Electron Diffraction | libretexts.org |

| Bond Angle | Be-C-Be | 66° | Solid (bridge) | X-ray Diffraction | osti.gov |

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.dehzdr.de This technique involves irradiating a single crystal of a substance with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the unit cell can be constructed, from which atomic positions, bond lengths, and bond angles are determined with high precision. fzu.cz

In the solid state, this compound does not exist as a simple monomer. Instead, it forms an electron-deficient polymeric structure. SC-XRD studies have been fundamental in elucidating this arrangement. The structure consists of infinite helical chains of beryllium atoms linked by bridging methyl groups. Each beryllium atom is tetrahedrally coordinated, bonded to four methyl groups, and each methyl group bridges two beryllium atoms. This polymeric nature is a direct consequence of the electron deficiency of the beryllium center, which seeks to achieve a more stable electronic configuration through the formation of three-center two-electron (3c-2e) bonds. The structural information derived from SC-XRD is crucial for understanding the intermolecular interactions and packing forces within the crystal. brynmawr.edursc.org

Structural Characteristics of Solid-State this compound via X-ray Diffraction

| Structural Feature | Description |

|---|---|

| Polymeric Chain | Forms infinite helical chains of (Be(CH₃)₂)n. |

| Beryllium Coordination | Each beryllium atom is tetrahedrally coordinated to four carbon atoms from bridging methyl groups. |

| Methyl Group Role | Each methyl group acts as a bridge between two beryllium atoms. |

| Bonding Type | Characterized by three-center two-electron (3c-2e) bonds within the Be-C-Be bridges. |

Gas-Phase Electron Diffraction for Molecular Geometries

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.org The method involves firing a high-energy beam of electrons at a stream of gaseous molecules. The scattered electrons produce a diffraction pattern that depends on the distances between all pairs of atoms in the molecule. Analysis of this pattern allows for the accurate determination of bond lengths, bond angles, and torsional angles. iupac.org

For this compound, GED studies have been crucial in characterizing the geometry of the monomeric form, which predominates in the gas phase at low pressures. These investigations have confirmed that monomeric Be(CH₃)₂ possesses a linear C-Be-C arrangement. The Be-C bond distance in the gaseous monomer has been determined to be 1.698(5) Å. scispace.com This value is slightly shorter than the Be-C bond in some other organoberyllium compounds, providing a key data point for theoretical chemists to benchmark their computational models. scispace.com The linear geometry is consistent with the beryllium atom utilizing sp hybrid orbitals to form sigma bonds with the two methyl groups.

Geometric Parameters of Monomeric this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Molecular Geometry | Linear | scispace.com |

| Be-C Bond Distance (r) | 1.698(5) Å | scispace.com |

| C-Be-C Bond Angle (∠) | 180° | Inferred from linear geometry |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. longdom.org It is a cornerstone for molecular identification, providing the molecular weight of a compound with high accuracy. In a typical experiment, molecules are ionized, and the resulting molecular ion and any fragment ions are separated by a mass analyzer and detected. The fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the original molecule. msu.edu Techniques like in-source collision-induced dissociation (CID) can be used to purposefully fragment molecules to gain additional structural information. lcms.cz

In the analysis of this compound, mass spectrometry can confirm the mass of the monomeric species (nominal mass of 39 amu for ¹²C and ⁹Be). The ionization process would produce a molecular ion, [Be(CH₃)₂]⁺•. Due to the relatively weak Be-C bond, this molecular ion is expected to fragment readily. The primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) to produce the [BeCH₃]⁺ cation (m/z = 24). This fragment would likely be a prominent peak in the spectrum. Further fragmentation could lead to the bare Be⁺ ion (m/z = 9). Analysis of these fragmentation patterns is essential for confirming the identity of the compound, especially in complex mixtures. researchgate.net

Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z (for ⁹Be, ¹²C, ¹H) | Designation |

|---|---|---|---|

| Molecular Ion | [Be(CH₃)₂]⁺• | 39 | M⁺• |

| Fragment Ion | [BeCH₃]⁺ | 24 | [M - CH₃]⁺ |

| Fragment Ion | [Be]⁺ | 9 | [M - 2CH₃]⁺ |

Sophisticated Computational Chemistry Approaches

Computational chemistry provides theoretical tools that complement experimental findings, offering deep insights into electronic structure, bonding, and reactivity that are often inaccessible by experiment alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.commpg.de DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. mpg.de It has become a highly popular method due to its favorable balance of accuracy and computational cost. aimspress.com Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters, though they are often more computationally demanding. scipost.org

These computational methods are extensively applied to this compound and its oligomers to predict a wide range of properties. Calculations can accurately determine optimized geometries, vibrational frequencies, and reaction energetics. For instance, DFT calculations are used to compute the bond dissociation energies (BDE) of the Be-C bond, providing a quantitative measure of its strength. rsc.org Theoretical studies on beryllium-containing complexes have shown excellent agreement between calculated and experimental NMR chemical shifts, validating the accuracy of the computational models for describing the electronic environment around the beryllium nucleus. researchgate.net These calculations are instrumental in understanding the stability of the monomer versus the polymer and the energetics of the 3c-2e bonds in the solid state. scipost.org

Properties of Organoberyllium Compounds Investigated by DFT

| Calculated Property | Significance | Reference |

|---|---|---|

| Optimized Geometries | Predicts bond lengths and angles for comparison with diffraction data. | researchgate.net |

| Bond Dissociation Energy (BDE) | Quantifies the strength and stability of the Be-C bond. | rsc.org |

| NMR Chemical Shieldings | Predicts NMR chemical shifts, probing the electronic environment. | researchgate.net |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. | rsc.org |

| Reaction Energetics | Evaluates the thermodynamics of formation and reaction pathways. | scipost.org |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex many-electron wavefunction or density matrix from a calculation into the familiar language of Lewis structures, including lone pairs, and bond orbitals (single, double, etc.). wikipedia.orgresearchgate.net It provides a chemically intuitive picture of bonding by identifying localized 1-center (lone pair) and 2-center (bond) regions of high electron density. wikipedia.org NBO analysis can quantify the percent ionic/covalent character of bonds, hybridization of atomic orbitals, and delocalization effects arising from donor-acceptor interactions between filled and empty orbitals. researchgate.netnih.gov

For this compound, NBO analysis is particularly insightful for understanding its unique bonding. A study on the monomer, dimer, and polymer of this compound using NBO has provided a quantitative description of its covalence. jlu.edu.cn The analysis reveals the presence of a three-center two-electron dative bond involving the bridging methyl groups and the beryllium atoms in the oligomeric structures. jlu.edu.cn This confirms the electron-deficient nature of the bonding. The NBO method allows for the calculation of the covalence of the beryllium atom, which was determined to be 2 in the monomer, 4 in the dimer, and 6 in the polymer, reflecting the increasing number of bonding interactions in the larger structures. jlu.edu.cn

Summary of NBO Analysis Findings for this compound

| Species | Calculated Be Covalence | Key Bonding Feature | Reference |

|---|---|---|---|

| Monomer | 2 | Standard 2-center 2-electron Be-C bonds. | jlu.edu.cn |

| Dimer | 4 | Presence of 3-center 2-electron bonds in Be-C-Be bridges. | jlu.edu.cn |

| Polymer | 6 | Extensive network of 3-center 2-electron bonds. | jlu.edu.cn |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). pitt.eduwikipedia.org QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density. A bond critical point (BCP) located on a line of maximum electron density (a bond path) linking two nuclei is the QTAIM indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its value (ρ(rc)), its Laplacian (∇²ρ(rc)), and the total energy density (H(rc)), are used to classify the nature of the interaction (e.g., covalent vs. closed-shell/ionic). rsc.orgwiley-vch.de

In the context of this compound, QTAIM analysis of the Be-C bond reveals its nuanced character. For polar covalent bonds, the traditional criterion of a negative Laplacian (∇²ρ(rc) < 0) for covalent character is not always met. rsc.org Indeed, for Be-C bonds, the BCP is located close to the beryllium atom, often resulting in a positive Laplacian (∇²ρ(rc) > 0), which is typically associated with closed-shell or ionic interactions. However, the total energy density (H(rc)) at the BCP is a more reliable descriptor in these cases. rsc.org A negative value of H(rc) is indicative of significant sharing of electrons and, therefore, covalent character. QTAIM studies on organo-beryllium complexes confirm that the Be-C bonds exhibit a negative H(rc), classifying them as polar covalent interactions, despite the positive Laplacian. rsc.org

QTAIM Parameters for Characterizing the Be-C Bond

| QTAIM Parameter | Typical Finding for Be-C Bond | Interpretation | Reference |

|---|---|---|---|

| Bond Path | Present between Be and C nuclei. | Indicates a bonding interaction exists. | wiley-vch.de |

| Laplacian of Electron Density (∇²ρ(rc)) | Positive | Reflects the high polarity of the bond and charge depletion in the internuclear region. | rsc.org |

| Total Energy Density (H(rc)) | Negative | Confirms significant covalent character (electron sharing) in the interaction. | rsc.org |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of highly reactive organometallic compounds like this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways and identify the structures of transient intermediates and transition states that are often difficult or impossible to observe experimentally. avs.org

One significant area of investigation has been the reaction of this compound with various oxygen sources. DFT calculations have been employed to model the Atomic Layer Deposition (ALD) of beryllium oxide (BeO) from this compound (DMB) and oxidants like water (H₂O) and ozone (O₃). These computational models have shown that the reaction mechanisms differ depending on the oxygen source, which in turn influences the properties of the resulting BeO thin films. avs.org

Theoretical studies have also explored the potential energy surfaces (PES) for the unimolecular dissociation of dialkyl beryllium compounds. researchgate.net For related molecules like di-ethyl beryllium and di-t-butyl beryllium, computational approaches such as B3LYP, CCSD(T), and G3B3 have been used to determine the geometries, vibrational frequencies, and relative energies of various stationary points along the reaction coordinate. researchgate.net These calculations indicate that the primary dissociation pathways involve concerted molecular eliminations via specific transition states, rather than radical mechanisms. researchgate.net The activation energies and rate constants derived from these models offer predictive insights into the thermal decomposition of such compounds. researchgate.net

Furthermore, computational models have been instrumental in understanding the reactivity of this compound in more complex reactions. For instance, the reaction with diborane (B8814927) to form beryllium tetrahydroborate involves multiple steps, starting with the formation of a methyl-rich intermediate. mdpi.com While a simple equation cannot summarize the entire process, computational modeling can help to map out the plausible intermediates and transition states in this complex reaction sequence. mdpi.com Similarly, the mechanisms of reactions involving this compound N-heterocyclic carbene (NHC) adducts have been investigated using computational analysis. bath.ac.uk These studies have elucidated mechanisms involving hydride or methyl transfer and subsequent ring-expansion of the NHC ligand. bath.ac.uk

Benchmarking Computational Models against Experimental Data

The validity and accuracy of computational models in chemistry are critically dependent on their verification against experimental results. quora.com This process, known as benchmarking, ensures that theoretical predictions reliably reflect real-world chemical behavior. For this compound and related compounds, computational data is frequently compared with experimental findings from various analytical techniques.

A fundamental benchmark is the comparison of calculated molecular geometries with those determined experimentally, often through X-ray diffraction. Early theoretical studies on this compound predicted its polymeric chain-like structure in the solid state, featuring bridging methyl groups and a C-Be-C angle significantly smaller than the tetrahedral angle. osti.gov These structural predictions were later confirmed by X-ray examination, which found electron-deficient Be-C bonds of 1.93 Å and a Be-C-Be angle of 66°. osti.gov More recent theoretical studies using methods like the double-zeta pseudopotential within a floating spherical Gaussian orbital (FSGO) framework have also yielded equilibrium geometries for this compound that are in good agreement with both experimental results and other theoretical estimates.

Spectroscopic data provides another crucial benchmark. While detailed vibrational spectra for this compound itself are not always the primary focus of benchmarking studies, the principles are well-established for related beryllium compounds. For the beryllium dimer (Be₂), for example, theoretical predictions of its vibrational energy levels were a subject of considerable research. udel.edusciencedaily.com Initial discrepancies between theory and experiment were eventually resolved by refined experimental work and advanced computational models, which now show close agreement. udel.edusciencedaily.com This work highlights the synergistic relationship where experimental data guides the refinement of theoretical methods. udel.edu Similarly, for beryllium halides like β-BeBr₂, DFT calculations of vibrational properties (IR and Raman spectra) show good agreement with experimental measurements, allowing for a complete assignment of the observed spectral bands. acs.org

The benchmarking process is essential for building confidence in the predictive power of computational models. When theoretical methods are shown to accurately reproduce known experimental data, they can be applied with greater certainty to investigate unknown systems or highly transient species that are experimentally inaccessible. quora.comresearchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Organoberyllium Complex Synthesis

Dimethylberyllium is a fundamental building block in organoberyllium chemistry, enabling the synthesis of a diverse range of derivatives through reactions that cleave its Be-C bonds.

The reactivity of this compound has been harnessed to create a variety of novel organoberyllium compounds. It serves as a key starting material for producing other simple beryllium compounds, such as beryllium hydride (BeH₂) and beryllium azide. researchgate.netacs.org The synthesis of beryllium hydride, for example, was first achieved in 1951 by treating this compound with lithium aluminum hydride (LiAlH₄). researchgate.net